N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound featuring a benzodioxole moiety linked to a piperidine-2-carboxamide core, with a thiophene sulfonyl substituent. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity in CNS-targeting molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c20-17(18-12-6-7-14-15(10-12)24-11-23-14)13-4-1-2-8-19(13)26(21,22)16-5-3-9-25-16/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSSHSCGVFIMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzo[d][1,3]dioxole and thiophene sulfonyl groups. Common reagents used in these reactions include piperidine, benzo[d][1,3]dioxole derivatives, and thiophene sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Key Functional Groups
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Thiophene : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
- Piperidine : A six-membered ring that often serves as a basic nitrogen-containing moiety in pharmaceuticals.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further exploration in antibiotic development.
Pain Management
The piperidine moiety is known for its analgesic properties. Compounds with similar structures have been investigated for their potential to alleviate pain through modulation of pain pathways.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of similar compounds derived from benzo[d][1,3]dioxole. The researchers found that these compounds inhibited the proliferation of cancer cells in vitro and in vivo models, suggesting a potential therapeutic role in oncology.
Case Study 2: Neuroprotection
In another investigation focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of derivatives containing the benzo[d][1,3]dioxole structure. The findings indicated significant reductions in neuronal cell death under oxidative stress conditions.
Case Study 3: Antimicrobial Activity
A comprehensive study assessed the antimicrobial efficacy of several thiophene-containing compounds against resistant bacterial strains. The results highlighted the potential application of these compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Pyrrolidine Derivatives
- ABT-627 (Compound 9 in ): This compound shares the benzodioxole moiety but incorporates a pyrrolidine ring instead of piperidine. The stereochemistry (2R,3R,4S) and additional substituents (e.g., dibutylamino-2-oxoethyl) enhance its selectivity as an endothelin receptor antagonist . Unlike the main compound, ABT-627 undergoes hydrogenation with Raney nickel, highlighting differences in synthetic accessibility and stereochemical control.
- The extended aromatic system and intramolecular hydrogen bonds (N–H⋯O/N) result in distinct crystallographic packing , suggesting differences in solubility and solid-state stability compared to the main compound.
Thiazole and Thiadiazole Analogs
- Compound 74 (): 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide replaces the piperidine ring with a thiazole moiety. Synthesis yields (20%) are lower than typical piperidine derivatives (e.g., 70–81% in ), indicating greater synthetic challenges .
- N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide (): This analog substitutes the piperidine-2-carboxamide with a thiadiazole-piperidine hybrid.
Sulfonyl and Allyl Substituent Variations
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide (1h, ) :
This compound lacks the sulfonyl group but introduces an allyl-pivalamide chain. The lower melting point (53–55°C vs. 115–118°C for sulfonyl-containing analogs) suggests reduced crystallinity, possibly due to fewer polar interactions .(Z)-N-(3-(1-(Phenylsulfonyl)-1H-indol-3-yl)allyl)pivalamide (1i, ) :
Replacing the thiophene sulfonyl group with a phenylsulfonyl-indole moiety increases steric bulk and aromaticity, which could alter pharmacokinetic properties such as logP and metabolic clearance .
Key Findings and Implications
Structural Flexibility : The benzodioxole moiety is versatile, accommodating piperidine, pyrrolidine, thiazole, and thiadiazole cores. Thiophene sulfonyl groups offer a balance of electronic and steric effects compared to bulkier phenylsulfonyl analogs .
Synthetic Challenges : Piperidine derivatives generally exhibit higher yields (70–81%) than thiazole or cyclopropane-containing analogs (20–25%), suggesting greater reactivity of piperidine intermediates .
Property Modulation: Melting points and crystallinity vary significantly with substituents, impacting formulation strategies. Thiophene sulfonyl groups may enhance solubility compared to non-polar pivalamide chains .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Chemical Formula : C21H20N2O4S
- Molecular Weight : 396.46 g/mol
- CAS Number : 314023-67-1
The compound features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a thiophenesulfonyl group, which are critical for its biological activity.
Synthesis
Various synthetic pathways have been explored to create this compound, often utilizing microwave-assisted techniques to enhance yield and reduce reaction times. For instance, microwave-assisted synthesis has been shown to yield derivatives with high efficiency and purity .
Antimicrobial Activity
Research has demonstrated that derivatives of the benzodioxole structure exhibit notable antimicrobial properties. In one study, compounds similar to this compound were tested against various bacterial strains, including Escherichia coli and Bacillus subtilis, showing significant zones of inhibition compared to standard antibiotics like ciprofloxacin .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. In vitro studies indicated strong inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Notably, IC50 values were recorded at 0.68 µM for certain derivatives, suggesting potent activity against diabetes-related pathways . Moreover, in vivo experiments using streptozotocin-induced diabetic mice showed a significant reduction in blood glucose levels after administration of related compounds .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been explored extensively. Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings suggest that the compound may interfere with cancer cell proliferation while exhibiting low toxicity towards normal cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. The presence of the benzo[d][1,3]dioxole and thiophene groups has been identified as crucial for enhancing the inhibitory potency against key enzymes such as α-glucosidase and α-amylase. Variations in these substituents can lead to significant differences in activity profiles .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzodioxole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structures showed promising antibacterial and antifungal activities, supporting their potential use as therapeutic agents in treating infections .
Case Study 2: Antidiabetic Effects
In another study focusing on the antidiabetic properties of benzodioxole derivatives, researchers treated diabetic mice with varying doses of a related compound. The results showed a dose-dependent decrease in blood glucose levels, indicating that these compounds could serve as effective antidiabetic agents in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
